molecular formula C12H17ClN2 B13967813 2-Chloro-5,6,7,8-tetrahydro-8-propyl-8-quinolinamine

2-Chloro-5,6,7,8-tetrahydro-8-propyl-8-quinolinamine

Katalognummer: B13967813
Molekulargewicht: 224.73 g/mol
InChI-Schlüssel: AVLSCWVFRIYXGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5,6,7,8-tetrahydro-8-propyl-8-quinolinamine is a heterocyclic amine compound with a unique structure that includes a chlorine atom and a propyl group attached to a quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,7,8-tetrahydro-8-propyl-8-quinolinamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aniline derivative with a chlorinating agent, followed by cyclization to form the quinoline ring. The reaction conditions often require the use of solvents such as acetic acid and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5,6,7,8-tetrahydro-8-propyl-8-quinolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different pharmacological and chemical properties .

Wissenschaftliche Forschungsanwendungen

2-Chloro-5,6,7,8-tetrahydro-8-propyl-8-quinolinamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-8-propyl-8-quinolinamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-5,6,7,8-tetrahydro-8-propyl-8-quinolinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H17ClN2

Molekulargewicht

224.73 g/mol

IUPAC-Name

2-chloro-8-propyl-6,7-dihydro-5H-quinolin-8-amine

InChI

InChI=1S/C12H17ClN2/c1-2-7-12(14)8-3-4-9-5-6-10(13)15-11(9)12/h5-6H,2-4,7-8,14H2,1H3

InChI-Schlüssel

AVLSCWVFRIYXGR-UHFFFAOYSA-N

Kanonische SMILES

CCCC1(CCCC2=C1N=C(C=C2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.